molecular formula C13H20GeO B13155097 Germane, benzoyltriethyl- CAS No. 13433-78-8

Germane, benzoyltriethyl-

Cat. No.: B13155097
CAS No.: 13433-78-8
M. Wt: 264.93 g/mol
InChI Key: XABLEWSFDXCERP-UHFFFAOYSA-N
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Description

Phenyl(triethylgermyl)methanone is an organogermanium compound with the molecular formula C13H20GeO This compound features a phenyl group attached to a triethylgermyl moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(triethylgermyl)methanone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with triethylgermyl chloride in the presence of a suitable solvent, such as diethyl ether. The reaction proceeds via the formation of a Grignard reagent, which subsequently reacts with the triethylgermyl chloride to yield the desired product.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between phenylboronic acid and triethylgermyl chloride. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene.

Industrial Production Methods

Industrial production of phenyl(triethylgermyl)methanone may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Phenyl(triethylgermyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding germanium oxides.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Germanium oxides and phenyl derivatives.

    Reduction: Phenyl(triethylgermyl)methane.

    Substitution: Various substituted phenyl(triethylgermyl)methanone derivatives.

Scientific Research Applications

Phenyl(triethylgermyl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.

    Biology: Investigated for potential biological activities, including anticancer and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.

Mechanism of Action

The mechanism of action of phenyl(triethylgermyl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Phenyl(triethylgermyl)methanone can be compared with other organogermanium compounds, such as phenyl(trimethylgermyl)methanone and phenyl(triphenylgermyl)methanone These compounds share similar structural features but differ in the nature of the germanium-containing moiety

List of Similar Compounds

  • Phenyl(trimethylgermyl)methanone
  • Phenyl(triphenylgermyl)methanone
  • Phenyl(dimethylgermyl)methanone

Properties

CAS No.

13433-78-8

Molecular Formula

C13H20GeO

Molecular Weight

264.93 g/mol

IUPAC Name

phenyl(triethylgermyl)methanone

InChI

InChI=1S/C13H20GeO/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

XABLEWSFDXCERP-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(=O)C1=CC=CC=C1

Origin of Product

United States

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